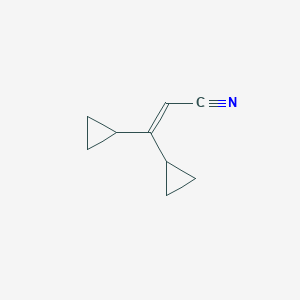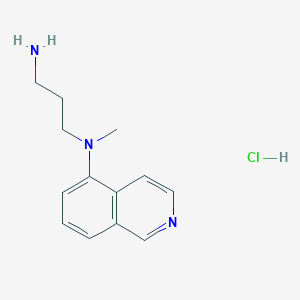
3-(3,3-Diethoxyprop-1-yn-1-yl)pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-Diethoxyprop-1-yn-1-yl)pyridin-4-amine is a chemical compound with the molecular formula C12H16N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Diethoxyprop-1-yn-1-yl)pyridin-4-amine typically involves the reaction of 4-aminopyridine with 3,3-diethoxyprop-1-yne under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,3-Diethoxyprop-1-yn-1-yl)pyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced forms .
Applications De Recherche Scientifique
3-(3,3-Diethoxyprop-1-yn-1-yl)pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3,3-Diethoxyprop-1-yn-1-yl)pyridin-4-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or other biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminopyridine: A precursor in the synthesis of 3-(3,3-Diethoxyprop-1-yn-1-yl)pyridin-4-amine.
3,3-Diethoxyprop-1-yne: Another precursor used in the synthesis.
N-(pyridin-4-yl)pyridin-4-amine:
Uniqueness
This compound is unique due to its specific functional groups and the resulting chemical properties.
Propriétés
Numéro CAS |
630395-93-6 |
|---|---|
Formule moléculaire |
C12H16N2O2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
3-(3,3-diethoxyprop-1-ynyl)pyridin-4-amine |
InChI |
InChI=1S/C12H16N2O2/c1-3-15-12(16-4-2)6-5-10-9-14-8-7-11(10)13/h7-9,12H,3-4H2,1-2H3,(H2,13,14) |
Clé InChI |
ISCNLXPMOLAULW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C#CC1=C(C=CN=C1)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Hydroxyethoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B12587718.png)
![Methanesulfonic acid--3-[(triphenylmethyl)sulfanyl]propan-1-ol (1/1)](/img/structure/B12587719.png)
![N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12587725.png)
![4-Chloro-3-{(E)-[(pyrimidin-4-yl)imino]methyl}-2H-1-benzopyran-2-one](/img/structure/B12587728.png)

![6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587740.png)
![Propyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B12587742.png)


![N-[2-(Pent-3-en-2-yl)phenyl]benzamide](/img/structure/B12587754.png)
![[4-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]methanol](/img/structure/B12587781.png)
![N-[(2,3-Dichlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12587782.png)
![[4-Butyl-3-(trifluoromethyl)octa-1,3-dien-1-YL]benzene](/img/structure/B12587791.png)

